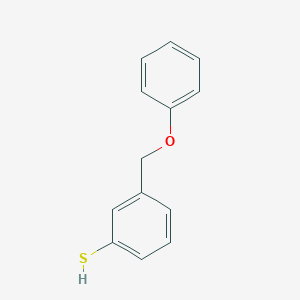![molecular formula C13H9F3OS B8076623 4-[(3,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076623.png)
4-[(3,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
4-[(3,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles, leading to the formation of different products.
Applications De Recherche Scientifique
4-[(3,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol has a wide range of scientific research applications. In chemistry, it may be used as a reagent or catalyst in various reactions. In biology, it could be employed in studies related to cellular processes or molecular interactions. In medicine, this compound may have potential therapeutic applications, such as in the development of new drugs or treatments. Additionally, it may find use in industrial processes, including the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 4-[(3,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol involves its interaction with specific molecular targets and pathways. While detailed information on the exact mechanism of action is not available, it is likely that the compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
4-[(3,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. For example, compounds with similar functional groups or molecular frameworks may exhibit similar reactivity or biological activity. this compound may possess distinct features that set it apart from other compounds, such as its specific mechanism of action or unique applications.
Propriétés
IUPAC Name |
4-[(3,4-difluorophenyl)methoxy]-3-fluorobenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3OS/c14-10-3-1-8(5-11(10)15)7-17-13-4-2-9(18)6-12(13)16/h1-6,18H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOZNVPPALPPSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)S)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)S)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076547.png)
![3-[(3,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076563.png)
![2-[(3,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076570.png)
![5-Chloro-2-[(3,5-difluorophenyl)methoxy]benzenethiol](/img/structure/B8076572.png)
![2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076578.png)
![4-[(3,5-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076586.png)
![4-[(3,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076597.png)
![3-[(3,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076603.png)
![2-[(3,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076607.png)
![2-[(3,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076619.png)



![3-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076651.png)
